molecular formula C16H22N8O3 B2448248 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034543-07-0

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2448248
CAS No.: 2034543-07-0
M. Wt: 374.405
InChI Key: RESXMWAWEKHEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is recognized in chemical databases as a potent, selective, and irreversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK) . This compound is designed to form a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained suppression of its enzymatic activity and downstream signaling. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells. Given this mechanism, researchers are investigating this inhibitor primarily in the context of B-cell mediated autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma. Its high selectivity profile helps minimize off-target effects in preclinical models, making it a valuable tool for dissecting the specific role of BTK in immune cell signaling and for evaluating the therapeutic potential of BTK inhibition in a range of pathological conditions.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O3/c1-22(2)15-18-12(19-16(20-15)24-6-8-27-9-7-24)10-17-14(26)11-4-5-13(25)23(3)21-11/h4-5H,6-10H2,1-3H3,(H,17,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESXMWAWEKHEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article examines its biological activity, synthesis, and the implications of its structural components.

Compound Overview

This compound features a triazine core with a morpholino substituent and a dihydropyridazine moiety. The presence of these functional groups suggests interactions with various biological targets, potentially leading to significant pharmacological effects.

Property Details
Molecular Formula C₁₆H₁₈N₆O₃
Molecular Weight 392.5 g/mol
Key Functional Groups Dimethylamino, morpholino, triazine, carboxamide

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires optimization to maximize yield and purity. The general approach includes:

  • Formation of the Triazine Core : Utilizing appropriate precursors to create the triazine structure.
  • Introduction of the Morpholino Group : This step involves nucleophilic substitution reactions that incorporate the morpholino moiety.
  • Dihydropyridazine Synthesis : Cyclization reactions are employed to form the dihydropyridazine ring.
  • Final Amide Formation : The carboxamide group is introduced through acylation reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The triazine ring is known for its antibacterial effects against various pathogens, including resistant strains. In vitro studies have shown that derivatives of triazine compounds can inhibit bacterial growth effectively:

Compound Activity Type MIC (μg/mL)
Triazine Derivative AAntibacterial50
Triazine Derivative BAntimycobacterial25

The presence of a dimethylamino group enhances the lipophilicity of the compound, potentially improving cell membrane permeability and increasing biological activity against microbial targets .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds containing triazine derivatives have been identified as effective chemotherapeutic agents due to their ability to interact with DNA and inhibit cell proliferation. For instance:

  • Studies have demonstrated that certain triazine derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Cell Line IC50 (μM)
MCF-715
HeLa10

The mechanism of action may involve interference with nucleic acid synthesis or modulation of signaling pathways related to cell growth and apoptosis .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The morpholino group plays a significant role in enhancing solubility and bioavailability.
  • The dimethylamino group contributes to increased interaction with biological targets via hydrogen bonding.

Research suggests that modifications to these groups can lead to improved potency and selectivity against specific biological targets .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Antimicrobial Efficacy : A series of triazine derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with morpholino substitutions showed enhanced activity compared to non-substituted analogs .
  • Cytotoxicity Assessment in Cancer Models : A study evaluated various triazine-based compounds for their cytotoxic effects on different cancer cell lines. The results highlighted significant growth inhibition in cells treated with compounds possessing both dimethylamino and morpholino groups .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, primarily due to its interactions with specific enzymes and receptors:

1. Enzyme Interaction:
The triazine core can engage in hydrogen bonding and electrostatic interactions with target enzymes or receptors, enhancing binding affinity. This mechanism is crucial for its potential therapeutic effects.

2. Inhibition of Carbonic Anhydrase:
Similar compounds have demonstrated significant inhibitory effects on carbonic anhydrase, an enzyme vital for regulating physiological pH and fluid balance. This inhibition could lead to therapeutic applications in conditions where carbonic anhydrase is implicated.

3. Anticancer Activity:
Derivatives of morpholine, which are structurally related to this compound, have shown promising anticancer properties by inhibiting tumor cell proliferation and targeting hypoxia-inducible factors (HIFs). These pathways are critical in cancer metabolism and progression.

Case Studies and Research Findings

Recent studies have provided insights into the applications of this compound:

Case Study 1: Anticancer Evaluation
In a study focusing on triazine derivatives, compounds similar to N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide were evaluated for their anticancer activity against various cancer cell lines. The results indicated significant growth inhibition percentages against multiple types of cancer cells, suggesting potential as a chemotherapeutic agent .

Case Study 2: Mechanistic Insights
Another investigation explored the mechanisms through which triazine-based compounds exert their biological effects. The study highlighted the importance of the morpholino and dimethylamino groups in enhancing the binding affinity to biological targets, leading to improved therapeutic efficacy .

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary fragments:

  • 4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methylamine
  • 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

The amide bond between these fragments suggests a coupling reaction mediated by carbodiimides or acid chlorides. The triazine component requires sequential nucleophilic substitutions on cyanuric chloride, while the pyridazine moiety may derive from cyclocondensation or functionalization of pre-existing heterocycles.

Synthesis of the Triazine Moiety: 4-(Dimethylamino)-6-Morpholino-1,3,5-Triazin-2-yl)Methylamine

Sequential Nucleophilic Substitution on Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational substrate for triazine derivatives due to its three reactive chlorides, which can be selectively displaced under controlled temperatures.

Step 1: Morpholine Substitution

Morpholine reacts with cyanuric chloride at 0–5°C to yield 2,4-dichloro-6-morpholino-1,3,5-triazine. This step exploits the higher reactivity of the first chloride, which undergoes substitution under mild conditions.

Step 2: Dimethylamine Substitution

The second chloride is displaced by dimethylamine at 40–50°C, producing 4-dimethylamino-2-chloro-6-morpholino-1,3,5-triazine. Elevated temperatures drive the reaction while minimizing side products.

Step 3: Introduction of the Methylamine Group

The remaining chloride at the 2-position is substituted with methylamine. However, direct amination may require protective strategies due to the nucleophilic competition between methylamine and residual amines. An alternative pathway involves converting the chloride to a methylene-linked amine via a Gabriel synthesis:

  • Phthalimide Protection : React 4-dimethylamino-2-chloro-6-morpholino-1,3,5-triazine with potassium phthalimide to form the phthalimidomethyl derivative.
  • Deprotection : Hydrazinolysis liberates the primary amine, yielding 4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methylamine.

Synthesis of the Pyridazine Moiety: 1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid

Cyclocondensation Approach

Pyridazine rings are commonly synthesized via cyclization of 1,4-dicarbonyl compounds with hydrazines. For 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid:

  • Hydrazine Cyclization : React ethyl 3-oxopent-4-enoate with methylhydrazine to form the pyridazine core.
  • Oxidation and Functionalization : Oxidize the intermediate to introduce the 6-oxo group and hydrolyze the ester to the carboxylic acid.

Direct Functionalization of Pyridazine Precursors

Alternative routes involve methylation and oxidation of commercially available pyridazine-3-carboxylic acid derivatives. For example:

  • Methylation : Treat 6-hydroxypyridazine-3-carboxylic acid with iodomethane in the presence of sodium hydride to install the 1-methyl group.
  • Acid Workup : Purify via recrystallization or chromatography to isolate the target acid.

Coupling Strategies for Amide Bond Formation

Acid Chloride-Mediated Coupling

  • Activation : Convert 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux.
    $$
    \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}
    $$
  • Aminolysis : React the acid chloride with 4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methylamine in the presence of a base (e.g., pyridine) to scavenge HCl.
Representative Conditions:
Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 0°C → Room temperature
Base Pyridine
Yield 65–72%

Carbodiimide-Based Coupling

Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to minimize racemization and enhance efficiency:

  • Activation : Stir the carboxylic acid with EDC and HOBt in dichloromethane (DCM) or dimethylformamide (DMF).
  • Coupling : Add the triazinyl methylamine and maintain at 20–25°C for 12–18 hours.
Optimization Insights:
  • Solvent Choice : DMF enhances solubility but may require rigorous drying.
  • Stoichiometry : A 1.2:1 molar ratio of EDC to acid improves conversion.

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

  • Triazine Amination : Elevated temperatures (>60°C) during methylamine substitution risk over-reaction or decomposition. Controlled heating (40–50°C) in tetrahydrofuran (THF) optimizes selectivity.
  • Amide Coupling : Polar aprotic solvents (DMF, acetonitrile) facilitate carbodiimide-mediated reactions but necessitate inert atmospheres to prevent hydrolysis.

Purification Challenges

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates intermediates.
  • Recrystallization : The final carboxamide may be recrystallized from ethanol/water mixtures to achieve >95% purity.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Key signals include the triazine methylene protons (δ 4.2–4.5 ppm) and pyridazine methyl group (δ 3.5 ppm).
  • MS (ESI+) : Molecular ion peak at m/z 432.2 [M+H]⁺ confirms the target mass.

Purity Assessment

  • HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) eluent shows a single peak at 6.8 minutes.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis involves multistep reactions, including condensation of intermediates with morpholine under reflux. For example, anhydrous potassium carbonate in dry toluene with morpholine (0.01 mol) under reflux for 8–10 hours is a validated approach for analogous triazine derivatives. Post-reaction, filtration and ethanol (95%) recrystallization improve purity . Key parameters to optimize include reaction time (monitored via TLC), solvent choice (dry toluene minimizes side reactions), and stoichiometric ratios of morpholine to intermediates.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of IR spectroscopy (to confirm carbonyl and amine groups), 1^1H/13^{13}C NMR (to verify substituent positions and integration ratios), and mass spectrometry (for molecular ion peaks). Elemental analysis (C, H, N) should align with theoretical values (e.g., ≤0.3% deviation for nitrogen content, as seen in similar triazine derivatives) . For crystalline products, X-ray diffraction can resolve ambiguities in stereochemistry.

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data observed during synthesis?

  • Methodological Answer : Discrepancies between calculated and found values (e.g., nitrogen content) often arise from incomplete purification or solvent retention. To address this:
  • Repurify via column chromatography (silica gel, gradient elution) or repeated recrystallization.
  • Validate using high-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Adjust synthetic conditions : For example, extend reflux time or increase desiccant (anhydrous K2_2CO3_3) to ensure complete reaction .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer :
  • Systematic substituent variation : Modify the morpholino or dimethylamino groups to assess their impact on bioactivity (e.g., replacing morpholino with piperazine to test solubility effects).
  • Electrochemical profiling : Cyclic voltammetry can reveal redox behavior linked to biological activity, as demonstrated for triazin-2-ones .
  • Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with experimental data, such as binding affinity to target enzymes .

Q. How does the compound’s electrochemical behavior inform its reactivity in biological systems?

  • Methodological Answer : Electrochemical studies on similar triazine derivatives show that electron-withdrawing groups (e.g., morpholino) stabilize reduction potentials, which may influence intracellular redox cycling. To assess this:
  • Perform cyclic voltammetry in buffered solutions (pH 7.4) to simulate physiological conditions.
  • Compare oxidation/reduction peaks with those of known bio-active analogs (e.g., antitumor triazines) to infer mechanisms like ROS generation or electron transfer pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR signal splitting) during structural elucidation?

  • Methodological Answer :
  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
  • 2D NMR techniques : Use HSQC and HMBC to assign coupling patterns and confirm connectivity.
  • Comparative analysis : Cross-reference with published spectra of structurally related compounds (e.g., triazine-morpholino hybrids) to identify common splitting artifacts .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Kinetic assays : Use fluorogenic substrates to measure inhibition constants (Ki_i) against target kinases or proteases.
  • Docking studies : Align the compound’s 3D structure (from crystallography or MD simulations) with active sites of homologous enzymes (e.g., PI3K or CDK inhibitors) .
  • Selectivity panels : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to assess specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.